N-(1H-benzimidazol-5-yl)-3-bromobenzamide
Description
Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research
The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is of paramount importance in drug discovery and medicinal chemistry. ontosight.airsc.org Its structural similarity to naturally occurring purine (B94841) nucleoside bases allows benzimidazole derivatives to interact readily with various biopolymers in living systems, making them ideal candidates for therapeutic agents. nih.gov This versatility has led to the development of a wide array of drugs with diverse pharmacological activities.
The broad significance of the benzimidazole core is attributed to its physicochemical properties, which include its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. ontosight.ai These characteristics enable benzimidazole derivatives to bind effectively with a multitude of biological targets. As a result, this scaffold is found in numerous FDA-approved drugs and is a focal point for the rational design of new bioactive compounds. ontosight.ai
The range of biological activities associated with benzimidazole derivatives is extensive, as detailed in the table below.
| Pharmacological Activity | Description |
| Antimicrobial | Effective against various strains of bacteria and fungi, often by inhibiting key cellular processes. nih.govresearchgate.net |
| Anticancer | Exhibits cytotoxic activity against various cancer cell lines through mechanisms like DNA intercalation and enzyme inhibition. ontosight.aievitachem.com |
| Antiviral | Shows inhibitory effects against a range of viruses, including hepatitis B virus (HBV). researchgate.net |
| Anthelmintic | A well-established class of drugs used to treat parasitic worm infections in both humans and animals. rsc.orgsynhet.com |
| Anti-inflammatory | Demonstrates the ability to reduce inflammation, making it a target for related disorders. ontosight.ai |
| Antihypertensive | Certain derivatives are used to treat high blood pressure. nih.govambeed.com |
This wide spectrum of activity solidifies the benzimidazole nucleus as a "privileged scaffold" in medicinal chemistry, continually inspiring researchers to develop novel derivatives for therapeutic applications. ontosight.airesearchgate.net
Overview of Benzamide (B126) Derivatives as Bioactive Motifs
The benzamide motif, characterized by a benzene ring attached to an amide group (-CONH2), is another crucial structural component in many pharmacologically active compounds. evitachem.comnanobioletters.com The amide bond is stable and its presence is a feature in a significant portion of commercial drugs. eresearchco.com Benzamide derivatives are known to exhibit a wide range of biological effects, making them attractive targets for drug development.
The pharmacological potential of benzamides is diverse, with documented activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. nanobioletters.comeresearchco.com The substitution pattern on the benzene ring can significantly influence the compound's biological activity, allowing for fine-tuning of its properties. evitachem.com For instance, halogenated benzamides, such as those containing bromine, are common intermediates in the synthesis of more complex molecules with potential pharmacological value. ontosight.aiontosight.ai
Some of the key therapeutic areas where benzamide derivatives have shown promise are listed below.
| Biological Activity | Examples of Application |
| Anticancer | Derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net |
| Antimicrobial | Shows activity against various bacteria and fungi. nanobioletters.com |
| Anti-inflammatory | Investigated for their potential to reduce inflammation. evitachem.com |
| Enzyme Inhibition | Benzamides can act as inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase. sigmaaldrich.com |
| Neurological Disorders | Some benzamides are used in psychiatry, for example, as antipsychotics. evitachem.com |
The ease of synthesis and the ability to readily modify the structure make the benzamide scaffold a versatile building block in the design of new therapeutic agents. eresearchco.com
Rationale for Investigating the Academic Research Landscape of N-(1H-benzimidazol-5-yl)-3-bromobenzamide and Structurally Related Compounds
The rationale for investigating a compound like this compound stems directly from the well-established biological significance of its two core components. The synthesis of such a hybrid molecule is a classic medicinal chemistry strategy aimed at creating a new chemical entity with potentially enhanced or novel biological activities.
The core hypothesis is that by linking the benzimidazole scaffold (known for its broad-spectrum bioactivity) with a 3-bromobenzamide (B114348) moiety (a known bioactive motif), it may be possible to create a synergistic effect or target specific biological pathways more effectively. The synthesis would likely involve a condensation reaction between 5-aminobenzimidazole (B183301) and an activated form of 3-bromobenzoic acid. evitachem.comsmolecule.com The 5-amino position on the benzimidazole ring provides a convenient point of attachment for the benzamide group. smolecule.com
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the academic interest in structurally similar compounds is evident. For example, the chlorinated analogue, N-(1H-benzimidazol-5-yl)-3-chlorobenzamide, is noted for its potential in medicinal chemistry due to the wide range of biological activities associated with its structure. evitachem.com Furthermore, the listing of related compounds like N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-bromobenzamide by chemical suppliers indicates that this particular combination of scaffolds is of interest to the research community, likely for screening in drug discovery programs. bldpharm.com
The investigation into this and related molecules is driven by the search for novel therapeutic agents. Researchers would synthesize this compound to explore its potential in various assays, including:
Anticancer Screening: To determine its cytotoxicity against various cancer cell lines.
Antimicrobial Assays: To test its efficacy against a panel of bacteria and fungi.
Enzyme Inhibition Studies: To investigate its potential to inhibit specific enzymes implicated in disease.
The bromine atom at the 3-position of the benzamide ring is of particular interest as halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its pharmacological profile. Therefore, the academic investigation of this compound is a logical step in the exploration of the chemical space defined by benzimidazole and benzamide pharmacophores, aiming to discover new and effective therapeutic leads.
Structure
3D Structure
Properties
Molecular Formula |
C14H10BrN3O |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-bromobenzamide |
InChI |
InChI=1S/C14H10BrN3O/c15-10-3-1-2-9(6-10)14(19)18-11-4-5-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
IWOWQYASCFDJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N 1h Benzimidazol 5 Yl 3 Bromobenzamide and Analogues
Retrosynthetic Analysis of N-(1H-benzimidazol-5-yl)-3-bromobenzamide
A retrosynthetic analysis of the target molecule, this compound, reveals two primary synthons that can be disconnected to simplify the synthetic approach. The most logical disconnection is at the amide bond, a common and reliable bond-forming strategy in organic synthesis. This leads to two key precursors: 5-amino-1H-benzimidazole and 3-bromobenzoic acid or its activated derivative.
Further disconnection of 5-amino-1H-benzimidazole suggests a precursor such as 4-nitro-1,2-phenylenediamine. The benzimidazole (B57391) ring can be formed through the cyclization of this diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate. The nitro group can then be reduced to the required amino group. This multi-step approach allows for the controlled construction of the complex benzimidazole moiety.
Conventional Synthetic Routes for Benzimidazole-Containing Amides
Conventional synthetic routes to benzimidazole-containing amides like this compound are typically multi-step processes that involve the initial formation of the benzimidazole core, followed by the crucial amide bond formation.
Strategies for the Formation of the Benzimidazole Core
The construction of the benzimidazole core is a pivotal step in the synthesis. A common and effective method starts with a substituted o-phenylenediamine. For the synthesis of 5-amino-1H-benzimidazole, a typical starting material is 2,4-dinitroaniline or 2-nitroaniline.
One synthetic route involves the following steps:
Nitration: Introduction of a second nitro group to 2-nitroaniline to yield 2,4-dinitroaniline.
Selective Reduction: The selective reduction of one nitro group of 2,4-dinitroaniline to afford 4-nitro-1,2-phenylenediamine.
Cyclization: The reaction of 4-nitro-1,2-phenylenediamine with a one-carbon source, such as formic acid or urea, leads to the formation of 5-nitro-1H-benzimidazole.
Reduction: The final step in forming the key intermediate is the reduction of the remaining nitro group to yield 5-amino-1H-benzimidazole. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
A patent describes a method for preparing 5-aminobenzimidazole (B183301) starting from the synthesis of 2,4-dinitroaniline, followed by the synthesis of 4-nitro-1,2-phenylenediamine, then 5-nitro benzimidazolone, and finally hydrogenation reduction of the 5-nitro benzimidazolone google.com.
Methods for Amide Bond Formation (e.g., Coupling Reactions)
Once 5-amino-1H-benzimidazole is synthesized, the final step is the formation of the amide bond with 3-bromobenzoic acid. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are widely employed to facilitate this transformation under milder conditions.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU nih.gov. The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final product, this compound.
Role of Precursors and Reagents in Synthetic Pathways
The selection of precursors and reagents is critical for the success of the synthesis.
| Precursor/Reagent | Role in Synthesis |
| 2,4-Dinitroaniline | Starting material for the synthesis of the benzimidazole core. |
| 4-Nitro-1,2-phenylenediamine | Key intermediate containing the diamine functionality for cyclization and a nitro group for later conversion to the amine. |
| Formic Acid / Urea | One-carbon source for the cyclization reaction to form the imidazole (B134444) ring of the benzimidazole. |
| Reducing Agents (e.g., SnCl2, H2/Pd) | Used for the reduction of nitro groups to amino groups. |
| 3-Bromobenzoic Acid | Provides the bromobenzoyl moiety of the final product. |
| Coupling Reagents (e.g., DCC, EDC) | Activate the carboxylic acid for efficient amide bond formation. |
| Solvents (e.g., DMF, DCM) | Provide the reaction medium for the synthetic steps. |
Advanced and Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are being applied to the synthesis of benzimidazoles to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.
The application of microwave energy can expedite the cyclization step for the formation of the benzimidazole core. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can often be completed in minutes under microwave irradiation, whereas conventional methods may require several hours of refluxing. One study highlights a catalyst-free, microwave-assisted methodology that achieves yields of 94% to 98% in 5 to 10 minutes nih.gov. This rapid and efficient heating can lead to cleaner reactions with fewer byproducts.
Microwave-assisted synthesis is considered a green chemistry approach because it often leads to:
Reduced Reaction Times: Faster reactions translate to lower energy consumption.
Higher Yields: Improved efficiency reduces waste.
Solvent-Free or Reduced Solvent Conditions: In some cases, reactions can be carried out in the absence of a solvent or with greener solvents.
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Hours | Variable | Higher energy consumption, potential for more byproducts. |
| Microwave-Assisted Synthesis | Minutes | Often higher | Lower energy consumption, cleaner reactions. nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed C-N Coupling, Palladium-Catalyzed Cyclization)
The formation of the crucial amide bond in this compound, which links the benzimidazole and bromobenzamide moieties, is often achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to traditional condensation techniques.
Copper-Catalyzed C-N Coupling: Copper-catalyzed reactions, such as the Ullmann condensation and more modern variations, are effective for forming C-N bonds. In the context of synthesizing the target molecule, this would typically involve coupling 5-aminobenzimidazole with a 3-bromobenzoic acid derivative. Copper catalysts are valued for their relative low cost and unique reactivity. nih.gov Mechanistic studies have shown that these reactions can proceed through a domino process involving intramolecular cyclization followed by intermolecular C-N cross-coupling. nih.gov For instance, a copper-catalyzed method was developed for the production of 2-arylaminobenzimidazoles, which highlights the utility of copper in promoting C-N bond formation involving the benzimidazole core. nih.gov Optimization of such reactions often involves screening various copper salts (e.g., CuI, Cu(OAc)₂), ligands, bases, and solvents to achieve high yields. nih.govresearchgate.netresearchgate.net
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction is particularly suitable for coupling an amine (5-aminobenzimidazole) with an aryl halide (such as 3-bromobenzoyl chloride or 3-bromobenzoic acid). The versatility of this reaction allows for a broad range of substrates and is often characterized by high yields and mild reaction conditions. researchgate.netresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., XPhos, BINAP, DPEphos), base (e.g., Cs₂CO₃, K₂CO₃), and solvent is critical for the reaction's success. wikipedia.orgresearchgate.net Studies on the amination of benzimidazole substrates have shown that sterically hindered monodentate phosphine ligands like XPhos can provide the most active catalytic systems. researchgate.net
Palladium-Catalyzed Cyclization: While the primary bond formation in the target molecule is an amidation, palladium catalysis is also instrumental in subsequent cyclization reactions to form more complex, fused heterocyclic systems. For example, palladium-catalyzed intramolecular C-H functionalization can be used to create fused benzimidazoles. nih.govrsc.org Similarly, Pd(II)-catalyzed cyclization of N-(2-allylphenyl) benzamides has been developed to synthesize functionalized indoles, demonstrating a strategy where the amide-containing molecule undergoes further transformation. mdpi.com Such cascade reactions, which form multiple bonds in a single operation, are highly efficient for building molecular complexity. rsc.org
Below is a table summarizing typical conditions for palladium-catalyzed C-N coupling of a benzimidazole substrate.
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction |
| 2 | Pd(OAc)₂ / DPEphos | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction |
| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91% Conversion |
| 4 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 95% Conversion |
| 5 | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 16 | 65% Conversion |
This table is representative of optimization studies for Buchwald-Hartwig amination on a substituted benzimidazole substrate, as detailed in related research. researchgate.net
Solvent-Free and Aqueous Medium Synthesis Methodologies
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of volatile organic solvents are increasingly favored.
Solvent-Free Synthesis: Amide bonds can be formed under solvent-free conditions, often facilitated by grinding the reactants together, sometimes with a catalyst. researchgate.net One approach involves the trituration of a carboxylic acid and an amine with a catalyst like boric acid, followed by direct heating. This method is rapid, efficient, and circumvents the need for organic solvents. researchgate.net Another solvent-free procedure uses methoxysilanes as coupling agents to react carboxylic acids and amines, affording amides in good to excellent yields without the need for atmospheric protection. rsc.org
Aqueous Medium Synthesis: Water is an ideal solvent from an environmental and economic standpoint. The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides using a biphasic system of water and an organic solvent. wikipedia.orglscollege.ac.in The aqueous base (e.g., NaOH) neutralizes the HCl generated during the reaction, driving the equilibrium toward product formation. organic-chemistry.orgbyjus.com Recent advancements have focused on optimizing this reaction in continuous flow systems to minimize side reactions like the hydrolysis of the acid chloride. cam.ac.uk Furthermore, methods for the synthesis of the benzimidazole ring itself have been developed to proceed exclusively in water, sometimes without the need for a transition-metal catalyst, by promoting the intramolecular cyclization of N-(2-iodoaryl)benzamidines. researchgate.net
Targeted Derivatization and Analogue Synthesis Strategies
The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing its properties for various applications, particularly in medicinal chemistry. nih.govresearchgate.net
Systematic Modifications on the Benzimidazole Moiety
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, and its modification is a common strategy for tuning biological activity. researchgate.netquestjournals.orgresearchgate.net SAR studies have shown that substitutions at the N-1, C-2, C-5, and C-6 positions can significantly influence a compound's properties. rroij.comnih.gov
N-1 Position: Alkylation, arylation, or acylation at the N-1 position of the imidazole ring can modulate lipophilicity, solubility, and metabolic stability. Introducing different substituents can also orient the molecule differently within a biological target's binding site.
C-2 Position: The C-2 position is a common site for introducing a wide variety of substituents. For example, adding electron-donating groups can enhance interactions with viral enzymes. rroij.com Modifications at this position can profoundly impact the compound's biological profile, and libraries of C-2 substituted benzimidazoles are frequently synthesized to explore SAR. nih.gov
C-5/C-6 Positions: The benzene (B151609) portion of the benzimidazole ring can be functionalized at the 5 and 6 positions. Introducing electron-withdrawing or electron-donating groups, halogens, or other functional groups can alter the electronic properties of the ring system and provide new points for interaction with biological targets.
Systematic Modifications on the Bromobenzamide Moiety
The bromobenzamide portion of the molecule offers several avenues for systematic modification to generate analogues.
Functionalization of the Bromine Atom: The bromine atom serves as a versatile synthetic handle for further functionalization. nih.gov It can be readily converted into other groups using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions). This allows for the introduction of a wide array of aryl, alkyl, alkynyl, or amino substituents at the 3-position of the benzamide (B126) ring, enabling a thorough exploration of the chemical space around this part of the molecule.
Modification of the Phenyl Ring: In addition to replacing the bromine, other positions on the phenyl ring can be substituted. Introducing substituents can alter the molecule's conformation, electronic distribution, and steric profile. This can impact its binding affinity and selectivity for a given target.
Amide Bond Isosteres: The amide bond itself can be replaced with isosteres—functional groups with similar steric and electronic properties—to improve pharmacokinetic properties such as metabolic stability. Common amide isosteres include esters, reverse amides, and various five-membered heterocyclic rings.
Linker Region Design and Structural Diversity Generation
Linker Length and Flexibility: While the direct amide bond provides a relatively rigid connection, linkers can be designed with varying lengths and flexibility. For instance, incorporating alkyl or polyethylene glycol (PEG) chains between the benzimidazole nitrogen and the benzoyl group can alter the distance and relative orientation of the two aromatic systems. This can be critical for optimizing interactions within a binding pocket. explorationpub.com
Linker Composition: The atoms within the linker also influence the molecule's properties. Replacing alkyl chains (–CH₂–) with more polar units like ethers (–O–) or secondary amines (–NH–) can improve solubility and introduce new hydrogen bonding capabilities. explorationpub.com
Scaffold Hopping: The central benzamide core can be replaced entirely with other scaffolds (e.g., heteroaromatic rings like oxadiazoles or triazoles) that maintain the key pharmacophoric features while offering novel intellectual property and potentially improved properties. researchgate.net
Optimization of Reaction Conditions and Yield Efficiency Studies
Maximizing the yield and purity of this compound and its analogues requires careful optimization of reaction conditions. This involves systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time.
For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, a Design of Experiments (DoE) approach can be used to efficiently explore the parameter space and identify the optimal conditions. bristol.ac.uk Key variables include:
Catalyst System: Screening different palladium precursors and phosphine ligands is crucial. Studies have shown that the choice of ligand can dramatically affect reaction outcomes, with bulky, electron-rich ligands often providing the best results. researchgate.netacs.org
Base: The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and its stoichiometry can significantly impact the reaction rate and yield.
Solvent: Solvents like toluene, dioxane, and THF are commonly used, and the optimal choice depends on the specific substrates and catalyst system.
Temperature and Time: These parameters are adjusted to ensure the reaction goes to completion while minimizing the formation of byproducts.
For classical reactions like the Schotten-Baumann synthesis, optimization focuses on managing the biphasic nature of the reaction to maximize acylation while minimizing hydrolysis of the acid chloride. cam.ac.uk Variables include the choice of organic solvent, the concentration and type of aqueous base, stirring speed (to manage phase transfer), and the rate of addition of the acyl chloride.
The following table illustrates a typical optimization study for a Buchwald-Hartwig reaction, showing how systematic variation of parameters can improve reaction yield.
| Parameter Varied | Conditions | Result (Yield %) |
| Ligand | Xantphos | Moderate |
| XPhos | High (e.g., 86%) | |
| Temperature | 60 °C | Low |
| 80 °C | High | |
| 100 °C | Moderate (decomposition) | |
| Base Equivalents | 1.2 eq | Moderate |
| 1.8 eq | High | |
| Catalyst Loading | 1 mol% | Low |
| 4 mol% | High |
This table provides a conceptual overview of a multi-variable optimization process based on findings from Design of Experiments studies. bristol.ac.uk
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of N-(1H-benzimidazol-5-yl)-3-bromobenzamide, specific chemical shifts (δ) and coupling patterns would be expected. The protons on the benzimidazole (B57391) and bromobenzamide rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The N-H protons of the amide and imidazole (B134444) groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Fictional ¹H NMR Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Amide) | 10.20 | s (br) | - |
| H (Imidazole N-H) | 12.50 | s (br) | - |
| Aromatic H's | 7.20 - 8.30 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
Fictional ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 165.5 |
| Aromatic C-Br | 122.0 |
| Aromatic C's | 115.0 - 145.0 |
| Benzimidazole C2 | 152.0 |
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks within the aromatic rings, helping to assign adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzimidazole and bromobenzamide fragments across the amide linkage.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₄H₁₀BrN₃O), the theoretical exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range, confirming the elemental composition.
Fictional HRMS Data Table
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | 316.0089 | 316.0091 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS analysis of this compound, the molecule would typically be protonated to form the [M+H]⁺ ion, allowing for its detection and mass analysis. This technique is known for producing minimal fragmentation, which simplifies the interpretation of the resulting mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific bonds.
The key functional groups in the molecule are the benzimidazole ring, the secondary amide linkage (-CONH-), and the brominated benzene (B151609) ring. The expected vibrational frequencies for these groups, based on data from analogous compounds, are detailed below. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.netijpsm.com
N-H Stretching: The benzimidazole N-H and the amide N-H stretching vibrations are anticipated to appear in the region of 3400-3200 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=O Stretching (Amide I): The amide carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For N-arylbenzamides, this peak typically appears in the range of 1680-1630 cm⁻¹. researchgate.netmdpi.comresearchgate.net
N-H Bending (Amide II): The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is expected between 1570-1515 cm⁻¹.
C-N Stretching (Amide III): The amide III band, a complex vibration involving C-N stretching and N-H bending, is generally observed in the 1300-1200 cm⁻¹ region. nih.gov
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations from both the benzimidazole and bromobenzamide moieties are expected to appear above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the lower frequency region of the spectrum, usually between 700 and 500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Benzimidazole) | Stretching | 3400-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| C=O (Amide I) | Stretching | 1680-1630 |
| Aromatic C=C | Stretching | 1600-1450 |
| N-H Bending (Amide II) | Bending | 1570-1515 |
| C-N Stretching (Amide III) | Stretching | 1300-1200 |
| C-Br | Stretching | 700-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the aromatic and heterocyclic ring systems.
The benzimidazole moiety is known to exhibit strong UV absorption. mdpi.comsemanticscholar.orgresearchgate.netnih.govresearchgate.netspectrabase.comnih.gov The electronic spectrum of benzimidazole itself shows characteristic bands around 243, 274, and 278 nm. semanticscholar.org The presence of the 3-bromobenzamide (B114348) group attached to the benzimidazole ring is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-electron system.
For amino-substituted benzimidazoles, the UV-Vis spectra typically show a main absorption band in the range of 330–470 nm, which is attributed to π–π* transitions. mdpi.com A similar absorption profile is anticipated for this compound. The solvent used for analysis can also influence the position and intensity of the absorption bands.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Benzimidazole Ring | π→π | ~240-280 |
| Bromobenzamide Moiety | π→π | ~250-300 |
| Conjugated System | π→π* | >300 |
X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular Structure
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of this compound would reveal crucial information about its bond lengths, bond angles, torsion angles, and intermolecular interactions.
Based on the crystal structures of analogous N-substituted benzamides and benzimidazole derivatives, several structural features can be predicted. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net The molecule is likely to adopt a conformation where the benzimidazole and the 3-bromobenzamide moieties are not coplanar, with a significant dihedral angle between the two ring systems. nih.gov
Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The amide N-H group and the benzimidazole N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the imine nitrogen of the benzimidazole can serve as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings may further stabilize the crystal lattice. researchgate.net
| Structural Parameter | Expected Observation |
|---|---|
| Molecular Conformation | Non-planar arrangement between benzimidazole and bromobenzamide rings. |
| Hydrogen Bonding | Extensive intermolecular N-H···O and N-H···N hydrogen bonds. |
| Crystal Packing | Formation of supramolecular networks stabilized by hydrogen bonds and potential π-π stacking. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₄H₁₀BrN₃O, the theoretical elemental composition can be calculated.
The validation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the purity and correct elemental composition of the compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 53.18 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.19 |
| Bromine | Br | 79.904 | 1 | 79.904 | 25.27 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 13.29 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.06 |
| Total Molecular Weight | 316.158 | 100.00 |
Methodologies for Molecular Target Identification and Validation
The initial step in characterizing a new compound is to identify its molecular targets—the specific proteins, enzymes, or receptors with which it interacts to elicit a biological response.
Affinity proteomics is a powerful technique to identify the cellular binding partners of a small molecule. In a typical workflow for a compound like this compound, the molecule would first be immobilized on a solid support, such as a resin or magnetic beads, to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate, allowing proteins that bind to the compound to be captured.
After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. The identified proteins represent potential direct targets of the compound. Subsequent validation experiments are then required to confirm these interactions and their biological relevance.
Genetic and biochemical screening platforms offer complementary approaches to target identification.
Genetic Screening: Techniques like CRISPR-Cas9 or siRNA screening can be used to identify genes that modulate cellular sensitivity to the compound. For instance, a library of cells, each with a different gene knocked out or silenced, would be treated with this compound. Genes whose absence confers resistance or hypersensitivity to the compound are considered potential targets or key components of the target pathway.
Biochemical Screening: This involves testing the compound against a large panel of purified enzymes or receptors in high-throughput screening (HTS) formats. These panels can include hundreds of kinases, proteases, phosphatases, or G-protein coupled receptors (GPCRs). A positive "hit" in such a screen provides a direct indication of a compound-protein interaction, which can then be further investigated.
Biochemical Assay Development and Kinetic Characterization for Enzyme/Receptor Interactions
Once a putative target is identified, the next phase involves detailed characterization of the interaction using various biochemical and biophysical assays.
If the identified target is an enzyme, its inhibition by this compound would be quantitatively assessed. This involves measuring the enzyme's reaction rate at various substrate concentrations in the presence of different concentrations of the inhibitor.
The data are often analyzed using the Michaelis-Menten equation , which describes the relationship between the initial reaction velocity (V₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).
By plotting the data, for example using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]), the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. Key parameters such as the inhibition constant (Ki) are calculated to quantify the inhibitor's potency.
Illustrative Data Table for Enzyme Inhibition Analysis
Note: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Inhibitor Conc. (nM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inhibition Type |
| 0 | 10 | 100 | - |
| 10 | 25 | 100 | Competitive |
| 50 | 80 | 100 | Competitive |
| 100 | 150 | 100 | Competitive |
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.
In an ITC experiment, a solution of this compound would be titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
Illustrative Table of Thermodynamic Parameters from ITC
Note: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (K₋) | 50 | nM |
| Enthalpy (ΔH) | -10.5 | kcal/mol |
| Entropy (ΔS) | 5.2 | cal/mol·K |
If the target is a receptor, specific binding assays are employed to characterize the interaction.
Radioligand Binding Assays: These are highly sensitive assays used to determine the affinity of a compound for a receptor. They involve competition experiments where the ability of the unlabeled compound (this compound) to displace a known radiolabeled ligand from the receptor is measured. The data are used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity.
Fluorescence Polarization (FP) Assays: FP is a solution-based, homogeneous technique that can be used to measure binding events in real-time. A fluorescently labeled ligand (a "tracer") that binds to the target receptor is used. When the small, rapidly tumbling tracer is bound by the larger receptor, its tumbling slows, and the polarization of its emitted fluorescence increases. The ability of an unlabeled test compound to displace the tracer and cause a decrease in fluorescence polarization is measured to determine its binding affinity.
Preclinical Profile of this compound: A Mechanistic Overview
Detailed investigations into the benzimidazole class of compounds have revealed a wide range of biological activities, positioning them as a significant scaffold in medicinal chemistry. This article focuses on the preclinical mechanistic and pharmacological investigations of a specific derivative, this compound, exploring its interactions with specific enzyme classes, its influence on cellular pathways, and the structure-activity relationships that govern its biological effects.
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Extensive searches for molecular docking studies specifically involving N-(1H-benzimidazol-5-yl)-3-bromobenzamide did not yield specific results detailing its interaction with biological targets. Computational research on analogous benzimidazole (B57391) derivatives has been conducted to predict their binding affinities and modes with various protein targets. These studies utilize docking algorithms to place the ligand into the binding site of a receptor and estimate the binding affinity based on scoring functions.
Prediction of Ligand Binding Modes and Conformations
There is no available research data detailing the predicted binding modes and conformations of this compound within a specific protein active site. For similar benzimidazole-containing molecules, studies have shown that the benzimidazole core can engage in various interactions, including hydrogen bonds and π–π stacking with amino acid residues of target proteins. The specific conformation and orientation would be highly dependent on the topology and chemical environment of the receptor's binding pocket.
Analysis of Docking Scoring Functions
A specific analysis of docking scoring functions for this compound is not available in the current literature. In general, scoring functions in molecular docking are used to predict the binding affinity between a ligand and a protein. These functions calculate a score based on various energetic terms, such as electrostatic and van der Waals interactions. The analysis of these scores helps in ranking different ligands and predicting their potential efficacy. For instance, in studies of other benzimidazole derivatives, docking scores have been used to compare their binding potential against known inhibitors or standards.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Stability
No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For related benzimidazole compounds, MD simulations have been employed to assess the stability of the ligand-protein complex, revealing how the ligand's conformation might change within the binding site and the stability of its interactions with the protein. Key metrics from such simulations, like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide insights into the stability of the complex and the flexibility of the protein structure, respectively.
Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Electronic Properties
There are no specific quantum mechanics (QM) or hybrid QM/MM calculation results available for this compound. QM methods are utilized to investigate the electronic properties of molecules, such as orbital energies (HOMO-LUMO) and electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions. For other benzimidazole derivatives, Density Functional Theory (DFT) has been used to study their structural and electronic properties.
Pharmacophore Modeling and Virtual Screening Methodologies
Specific pharmacophore models developed from or used to screen for this compound have not been reported. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models are then used in virtual screening to search large compound libraries for novel molecules with the desired activity. While this methodology is common in drug discovery involving benzimidazole scaffolds, no specific application to this compound has been documented.
Homology Modeling for Protein Structure Prediction in Drug Design
There are no studies that have employed homology modeling of a specific protein target in the context of designing or screening this compound. Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is particularly useful when designing ligands for novel or less-studied protein targets. Research on other benzimidazole derivatives has utilized homology-modeled protein structures for subsequent molecular docking studies to predict binding interactions.
In Silico Prediction of Absorption, Distribution, Metabolism (ADME)-related properties for research guidance (excluding specific toxicity predictions)
In the early stages of drug discovery, the assessment of a compound's pharmacokinetic profile is crucial for its development into a viable therapeutic agent. The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encompasses the key processes that determine the bioavailability and efficacy of a drug in the body. Computational, or in silico, modeling has emerged as an indispensable tool for predicting these ADME properties, offering a rapid and cost-effective means of screening potential drug candidates before committing to extensive laboratory testing.
The primary goal of in silico ADME prediction is to identify compounds with favorable drug-like properties. researchgate.netmdpi.comnih.gov This involves evaluating a range of physicochemical and pharmacokinetic parameters that influence a compound's behavior in the body. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the likelihood of a compound being orally active. nih.gov
Detailed Research Findings from a Representative Study on Benzimidazole Derivatives
To illustrate the application of in silico ADME predictions, we will refer to a study that utilized the SwissADME server to evaluate a series of benzimidazole derivatives. mdpi.comnih.gov The predicted parameters provide valuable insights into the potential drug-likeness of these compounds and can be used to guide further chemical modifications to optimize their pharmacokinetic profiles.
The following interactive table summarizes the key ADME-related properties predicted for a selection of benzimidazole derivatives from the aforementioned study.
| Parameter | Ligand L1 | Ligand L2 | Ligand L4 | Significance in Drug Discovery |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 225.26 | 255.29 | 239.29 | Influences absorption and distribution; compounds with lower molecular weight are generally more readily absorbed. |
| LogP (XLOGP3) | 1.01 | 1.62 | 2.03 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. Optimal values are typically between 1 and 3. |
| Topological Polar Surface Area (TPSA) (Ų) | 54.56 | 57.60 | 111.46 | Predicts the ability of a compound to permeate cell membranes. Higher TPSA values are associated with lower permeability. |
| Water Solubility (LogS) | Moderately Soluble | Moderately Soluble | Moderately Soluble | Crucial for absorption and distribution. Poor solubility can lead to low bioavailability. |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | An overall assessment of a compound's potential to be orally bioavailable, based on a combination of factors. |
| Gastrointestinal (GI) Absorption | High | High | High | Predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | Indicates whether a compound is likely to cross the blood-brain barrier and enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | No | Yes | P-gp is an efflux pump that can remove drugs from cells, affecting their distribution and efficacy. |
| CYP1A2 Inhibitor | No | No | No | Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. |
| CYP2C19 Inhibitor | No | No | No | Inhibition of this enzyme can alter the metabolism of co-administered drugs. |
| CYP2C9 Inhibitor | No | Yes | No | Inhibition of this enzyme can affect the metabolism of a variety of drugs. |
| CYP2D6 Inhibitor | No | No | No | Inhibition of this enzyme is a common cause of drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | No | This is one of the most important enzymes in drug metabolism, and its inhibition can have significant clinical consequences. |
The data from this representative study highlights how in silico predictions can guide the selection and optimization of drug candidates. For instance, all three ligands show high gastrointestinal absorption and a good bioavailability score, making them promising candidates for oral administration. mdpi.com However, Ligand L4 is predicted to be a P-gp substrate and not to permeate the blood-brain barrier, which might be desirable for drugs intended to act peripherally. mdpi.com Furthermore, the prediction that Ligand L2 may inhibit CYP2C9 would prompt further investigation to assess the risk of potential drug-drug interactions. mdpi.com
By providing a comprehensive ADME profile early in the research process, computational modeling allows medicinal chemists to prioritize compounds with the most promising pharmacokinetic properties and to identify potential liabilities that may need to be addressed through chemical modification. This iterative process of prediction, synthesis, and testing is fundamental to modern drug discovery and development.
Analytical Methodologies for Purity, Identification, and Quantification in Research
Chromatographic Techniques for Compound Purity Assessment and Isolation
Chromatography is a powerful technique for separating and analyzing complex mixtures. In the context of synthetic chemistry, it is indispensable for assessing the purity of the final product, identifying impurities, and for preparative isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like N-(1H-benzimidazol-5-yl)-3-bromobenzamide. It offers high resolution, sensitivity, and quantification capabilities. While specific HPLC methods for this compound are not extensively detailed in the available literature, methods developed for structurally related benzimidazoles and its precursors provide a strong foundation for method development.
Reverse-phase HPLC is the most common mode used for this class of compounds. A study on methyl-5-benzoyl-2-benzimidazole carbamate (B1207046) (mebendazole), a complex benzimidazole (B57391), utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating a method capable of separating the parent drug from its primary degradation product, 2-amino-5-benzoylbenzimidazole. researchgate.net Similarly, analytical methodologies for a series of five nitroarylbenzimidazole derivatives were developed using HPLC, highlighting its versatility for this chemical family. uchile.cl For the precursor, 3-bromobenzamide (B114348), a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported. sielc.com These examples indicate that a reverse-phase HPLC method, likely employing a C18 column with an acetonitrile/water or methanol/water gradient and UV detection, would be a suitable starting point for assessing the purity of this compound.
Table 1: Example HPLC Conditions for Benzimidazole-Related Compounds
| Compound | Column | Mobile Phase | Detection | Reference |
| Mebendazole | C18 | Acetonitrile, Phosphate Buffer | UV | researchgate.net |
| 3-Bromobenzamide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |
| Nitroarylbenzimidazoles | Not Specified | Gradient or Isocratic Systems | UV-Vis | uchile.cl |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of benzimidazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.goveresearchco.com
For a typical synthesis of a benzimidazole, a small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel on an aluminum or glass backing) alongside the starting materials. The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. nih.gov The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the reactants and the product. After development, the plate is visualized, typically under UV light, where UV-active compounds like benzimidazoles appear as dark spots. nih.gov Further visualization can be achieved using an iodine chamber or by staining with reagents like p-anisaldehyde followed by heating. nih.gov The relative retention factor (Rf) value of the product spot is compared to that of the starting materials to confirm the reaction's progression.
Table 2: Example TLC Systems for Monitoring Benzimidazole Synthesis
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |
| Substituted Benzimidazoles | Silica Gel | Ethyl Acetate:n-Hexane (3:5) | UV light, p-anisaldehyde/H₂SO₄ stain | nih.gov |
| N-alkylated 2-(4-bromophenyl)-1H-benzimidazole | Silica Gel | Not Specified | UV lamp, Iodine chamber | eresearchco.com |
Spectrophotometric and Spectrofluorometric Methods for Quantification in Solution
UV-Visible spectrophotometry is a widely used technique for the quantification of compounds that contain chromophores, such as the aromatic and heterocyclic ring systems present in this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Direct spectrophotometric methods can be developed by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance spectrum to determine the wavelength of maximum absorption (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
In cases where direct measurement is hindered by interference from other components, indirect spectrophotometric methods can be employed. For instance, a simple and sensitive indirect method was developed for the benzimidazole drug mebendazole. ekb.egekb.eg This method involves the oxidation of the drug with a known excess of N-bromosuccinimide. The remaining, unreacted oxidant is then used to bleach a dye (tartrazine), and the decrease in absorbance of the dye is measured. This absorbance change is proportional to the initial concentration of the mebendazole. ekb.egekb.eg Such an approach could potentially be adapted for the quantification of this compound.
Table 3: Example Spectrophotometric Data for Benzimidazole Compounds
| Compound | Method | λmax | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Mebendazole | Indirect (via N-bromosuccinimide/tartrazine) | 428 nm | 5 - 30 | 8437.2 | ekb.egekb.eg |
| Nitroarylbenzimidazoles | Direct UV Spectrophotometry | Not Specified | Not Specified | Not Specified | uchile.cl |
While spectrophotometry is common, spectrofluorometry could also be an applicable technique if the compound or a derivative exhibits native fluorescence, often providing higher sensitivity and selectivity. The development of such a method would involve determining the optimal excitation and emission wavelengths.
Future Research Directions and Methodological Advancements
Development of N-(1H-benzimidazol-5-yl)-3-bromobenzamide as a Chemical Probe for Biological Research
The development of this compound into a chemical probe represents a significant avenue for biological research. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or in vivo systems.
Researchers have successfully developed benzimidazole-based "clickable" probes for the covalent labeling of specific enzymes, such as protein arginine deiminases (PADs), which are implicated in autoimmune diseases and some cancers. nih.gov These probes can be used in activity-based protein profiling to identify target engagement and inhibitor efficacy. nih.gov Similarly, a cell-permeable benzimidazole-derived molecule, HA14-1, has been identified as a probe to study Bcl-2-regulated apoptotic pathways. researchgate.net Another benzimidazole-based fluorescent probe, ABIA, was developed for the selective detection of cysteine in human urine and for tracking it in live cancer cells. nih.gov
This precedent suggests that this compound could be modified to create a bespoke chemical probe. By incorporating a reactive group or a reporter tag (like a fluorophore), the compound could be used to:
Identify and validate novel biological targets.
Map protein-ligand interactions within a cell.
Serve as a tool in target engagement assays to screen for more potent drug candidates.
Integration with High-Throughput Screening (HTS) Platforms for Target-Based or Phenotypic Discovery
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological pathway or target. msu.edu Integrating this compound into HTS libraries is a critical step in discovering its potential therapeutic applications.
Both target-based and phenotypic screening approaches are viable. In a target-based screen, the compound would be tested for its ability to inhibit a specific, purified enzyme or receptor. In contrast, a phenotypic screen assesses the compound's effect on whole cells or organisms to identify molecules that produce a desired biological outcome, without a priori knowledge of the target. acs.org
For example, a cell-based HTS of a 10,000-compound library successfully identified a benzimidazole (B57391) scaffold as a selective inhibitor of the FLT3 receptor tyrosine kinase, a driver mutation in acute myeloid leukemia. nih.gov Another HTS effort combined with a high-resolution structural analysis was used to rapidly identify the DNA binding preferences of a benzimidazole-diamidine compound. nih.gov These examples demonstrate the power of HTS in uncovering the biological activities of benzimidazole derivatives. Screening this compound across diverse assays could reveal its potential as an anticancer, antimicrobial, or anti-inflammatory agent, among other possibilities. nih.gov
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Technologies
The advancement of this compound from a laboratory chemical to a potential therapeutic agent necessitates efficient and environmentally friendly synthetic methods. Traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, sometimes under harsh conditions. japsonline.com
Recent research has focused on developing novel and sustainable synthetic routes. researchgate.net These "green chemistry" approaches offer significant advantages, including milder reaction conditions, the use of recyclable catalysts, and reduced generation of hazardous waste. nih.govnih.gov
Key areas of exploration for the synthesis of this compound and its analogs include:
Nanocatalysis: Using catalysts like zinc oxide nanoparticles (ZnO-NPs) can improve reaction yields and reduce reaction times under milder conditions. nih.gov
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for various benzimidazole derivatives. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes environmental impact and can simplify product purification. rsc.org
The development of such sustainable methods is crucial for the cost-effective and environmentally responsible production of this compound for further research and potential commercialization.
| Synthetic Approach | Key Advantages | Reference Example |
| Nanocatalysis | Recyclable catalyst, higher yields, shorter reaction times. | ZnO-NPs for cyclocondensation of aldehydes and o-phenylenediamine. nih.gov |
| Microwave Irradiation | Rapid reaction rates, improved yields. | Used in the synthesis of hybridized benzimidazole compounds. nih.gov |
| Solvent-Free Condensation | Reduced environmental impact, simplified purification. | Condensation of o-phenylenediamines with aldehydes. rsc.org |
Advanced Computational Drug Design and Artificial Intelligence/Machine Learning Applications in Compound Optimization
Computational tools are revolutionizing drug discovery by enabling the rational design and optimization of drug candidates. For a molecule like this compound, these technologies can predict its biological activity, optimize its structure for better efficacy and safety, and identify potential biological targets.
Molecular Docking and Dynamics: These computational techniques are used to predict how a ligand binds to the active site of a target protein. researchgate.net Studies on other benzimidazole derivatives have used molecular docking to identify them as potential inhibitors of crucial enzymes in Mycobacterium tuberculosis and SARS-CoV-2. researchgate.netnih.gov Such studies can elucidate the specific interactions that stabilize the ligand-protein complex, guiding further structural modifications to enhance binding affinity. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets to identify patterns and make predictions. nih.gov In the context of the benzimidazole scaffold, AI has been used to:
Predict Bioactivity: An interpretable machine learning model was trained to predict the antibacterial bioactivity of benzimidazole hybrids with high accuracy. airi.netgithub.com
Generate Novel Compounds: Reinforcement learning models have been employed to generate novel benzimidazole-based antibiotics with improved potency and drug-like properties. airi.netgithub.com
Optimize Drug Properties: ML models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Contribution to the Broader Field of Chemical Biology and Drug Discovery Methodologies
The systematic investigation of this compound, leveraging the advanced methodologies described above, will contribute valuable knowledge to the broader fields of chemical biology and drug discovery. The benzimidazole scaffold is a cornerstone of medicinal chemistry, and detailed studies on individual derivatives help to refine our understanding of its structure-activity relationships (SAR). nih.gov
Insights gained from this compound can:
Expand Chemical Space: The synthesis and biological evaluation of new analogs contribute to the diversity of chemical matter available for screening, potentially leading to the discovery of drugs with novel mechanisms of action. researchgate.net
Refine Predictive Models: Data generated on the activity and properties of this compound can be used to train and improve the accuracy of computational and AI models for other benzimidazole-based drug discovery projects. github.com
Validate New Technologies: The journey of this compound from a chemical entity to a potential therapeutic lead serves as a case study for integrating modern technologies like HTS, AI-driven design, and sustainable synthesis into the drug discovery pipeline. researcher.life
Ultimately, the exploration of this compound is not just about a single molecule, but about advancing the tools and strategies used to discover the next generation of medicines.
Q & A
Q. What are the optimized synthetic routes for N-(1H-benzimidazol-5-yl)-3-bromobenzamide, and how can reaction conditions influence yield?
The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 5-amino-1H-benzimidazole. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride).
- Amide bond formation under inert conditions with a base like triethylamine.
- Use of organic solvents such as dichloromethane or toluene, often with palladium-based catalysts to enhance regioselectivity . Yield optimization requires careful control of stoichiometry, temperature (typically 50–80°C), and catalyst loading. Impurities from incomplete coupling can be minimized via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm the benzimidazole and bromobenzamide moieties. Aromatic protons in the benzimidazole ring appear as doublets near δ 7.8–8.2 ppm, while the amide proton resonates at δ 10–12 ppm .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]: ~332.02 Da), while reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the planar benzimidazole core and dihedral angles between aromatic rings .
Q. How can researchers design initial biological activity assays for this compound?
- In vitro screens : Test against kinase or receptor targets (e.g., FGFR, serotonin receptors) using fluorescence polarization or radioligand binding assays.
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HCT116, SW780) at concentrations ranging from 1 nM to 100 µM .
- Solubility : Pre-solubilize in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(1H-benzimidazol-5-yl)-3-bromobenzamide?
- Substituent modification : Replace the 3-bromo group with electron-withdrawing groups (e.g., CF) to enhance target binding. Conversely, electron-donating groups (e.g., OCH) may improve solubility .
- Benzimidazole substitution : Introduce methyl or pyrrolidine groups at the 2-position to modulate steric effects and bioavailability .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers to prioritize analogs .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
- Metabolite profiling : Use LC-MS to identify active metabolites in plasma that may contribute to in vivo efficacy .
- Crystallography : Co-crystallize the compound with its target (e.g., FGFR3 kinase domain) to correlate binding modes with activity discrepancies .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in ATP-binding pockets (e.g., FGFR3). Focus on hydrogen bonds between the amide group and kinase hinge region .
- MD simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability and identify critical residues for binding .
- Free-energy calculations : Apply MM-GBSA to rank analogs by predicted binding affinity .
Q. What crystallographic techniques are essential for analyzing polymorphs or co-crystals of this compound?
- Powder XRD : Identify polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures .
- Single-crystal analysis : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) to explain stability differences between polymorphs .
- Co-crystallization : Soak crystals with target proteins (e.g., kinases) in mother liquor containing 20% PEG 3350 to obtain high-resolution (<2.0 Å) structures .
Methodological Notes
- Contradiction mitigation : Cross-validate biological data using orthogonal assays (e.g., SPR + cellular thermal shift assays) .
- Synthetic reproducibility : Document catalyst lot numbers and solvent purity, as trace metals in palladium catalysts can alter reaction pathways .
- Data reporting : Include crystallographic parameters (e.g., space group P2/c, unit cell dimensions) for structural reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
